4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile
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Overview
Description
4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative.
Thioether formation: The oxadiazole derivative can be reacted with a thiol to form the thioether linkage.
Nicotinonitrile core construction: The nicotinonitrile core can be synthesized via a condensation reaction involving appropriate aldehydes and nitriles.
Final coupling: The various fragments are then coupled under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and thioether moieties.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings and the oxadiazole moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)pyridine
- **4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)benzene
Uniqueness
The unique combination of functional groups in 4-(4-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C29H22N4O2S |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H22N4O2S/c1-19-8-10-21(11-9-19)26-16-24(20-12-14-23(34-2)15-13-20)25(17-30)29(31-26)36-18-27-32-33-28(35-27)22-6-4-3-5-7-22/h3-16H,18H2,1-2H3 |
InChI Key |
MKHYHJWEDJBXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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